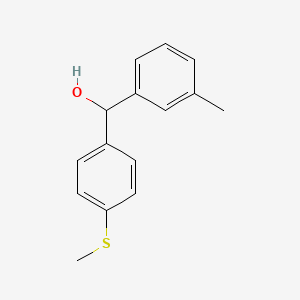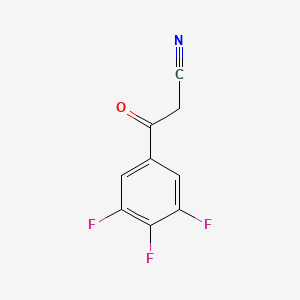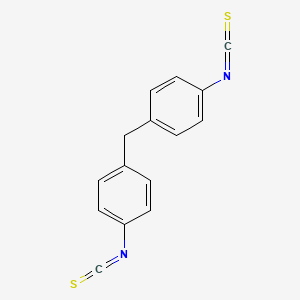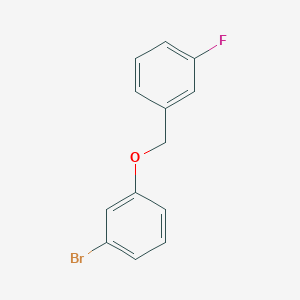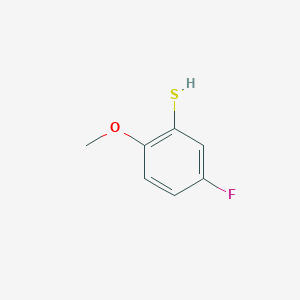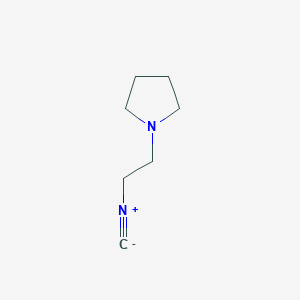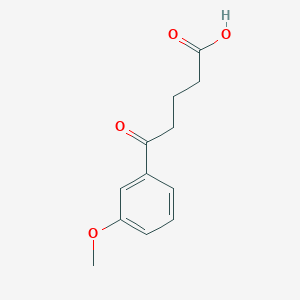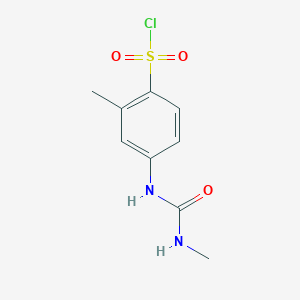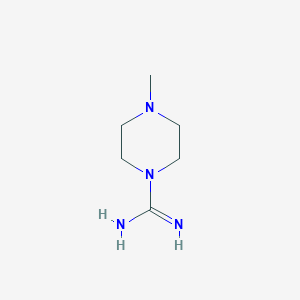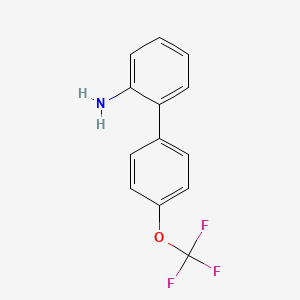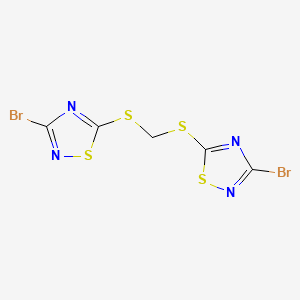
5-甲基-2-(1H-吡咯-1-基)苯胺
描述
5-methyl-2-(1H-pyrrol-1-yl)aniline, also known as 5-methyl-2-pyrroline, is an organic compound that is widely used in the synthesis of various drugs, such as anticonvulsants, anti-depressants, and anti-anxiety medications. It is also a key intermediate in the synthesis of many other pharmaceuticals, such as antibiotics, anti-inflammatories, and antifungal agents. 5-methyl-2-pyrroline is a derivative of the pyrrolidine family, which is characterized by a five-membered heterocyclic ring containing a nitrogen atom. This compound is also known for its unique properties, such as its ability to form stable, water-soluble complexes with metal ions, and its ability to act as a ligand in coordination compounds.
科学研究应用
Chemical Properties and Availability
“5-methyl-2-(1H-pyrrol-1-yl)aniline” is a chemical compound with the CAS Number: 59194-21-7 and a molecular weight of 172.23 . It is available in solid form and has a melting point between 88 - 90 degrees Celsius .
Biological Activities
2,5-Dimethylpyrrole compounds, which include “5-methyl-2-(1H-pyrrol-1-yl)aniline”, have been found to exhibit various biological activities. These include antibacterial , antihypertensive , and antitubercular activities .
Antibacterial Applications
A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides, which could potentially include “5-methyl-2-(1H-pyrrol-1-yl)aniline”, were synthesized and evaluated for their antibacterial activity .
Drug Research
2,5-Dimethylpyrrole compounds are promising starting materials in drug research . This suggests that “5-methyl-2-(1H-pyrrol-1-yl)aniline” could also be used in the development of new drugs.
Targeting Castration-Resistant Prostate Cancer (CRPC)
Research into drugs targeting CRPC has identified 2,5-dimethylpyrrole compounds as potential starting materials . This suggests that “5-methyl-2-(1H-pyrrol-1-yl)aniline” could be used in the development of treatments for this condition.
Inhibition of Enoyl ACP Reductase and DHFR Enzymes
Compounds similar to “5-methyl-2-(1H-pyrrol-1-yl)aniline” have been tested for their ability to inhibit enoyl ACP reductase and DHFR enzymes . This suggests potential applications in the development of enzyme inhibitors.
作用机制
Mode of Action
Related compounds have been shown to undergo reactions involving c–c bond cleavage and new c–c and c–n bond formation . This suggests that 5-methyl-2-(1H-pyrrol-1-yl)aniline may interact with its targets in a similar manner, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
The compound’s potential to form new c–c and c–n bonds suggests that it may influence a variety of biochemical pathways, particularly those involving the synthesis or degradation of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
属性
IUPAC Name |
5-methyl-2-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEENRPZEBOLMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380253 | |
| Record name | 5-methyl-2-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(1H-pyrrol-1-yl)aniline | |
CAS RN |
59194-21-7 | |
| Record name | 5-Methyl-2-(1H-pyrrol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59194-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-2-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

